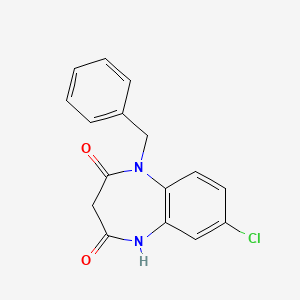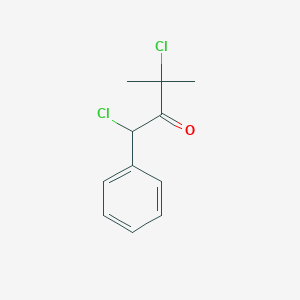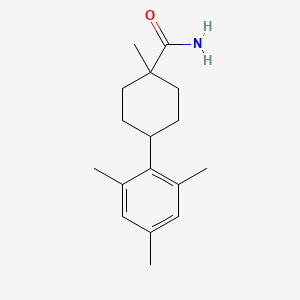![molecular formula C12H21NO3 B14585639 9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene CAS No. 61212-08-6](/img/structure/B14585639.png)
9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[45]dec-3-ene is a chemical compound belonging to the class of azaspiro compounds These compounds are characterized by a spiro structure where at least one of the cyclic components is a nitrogen heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene typically involves multi-step reactions. One common method includes the catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the starting material . The reaction conditions are often mild, and the steps include hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 9-Heptyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene
- cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
What sets 9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene apart is its specific butyl and methoxy substitutions, which can influence its chemical reactivity and potential applications. These structural features may confer unique properties that are not observed in closely related compounds.
Propriétés
Numéro CAS |
61212-08-6 |
|---|---|
Formule moléculaire |
C12H21NO3 |
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
7-butyl-2-methoxy-1,10-dioxa-7-azaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C12H21NO3/c1-3-4-7-13-8-9-15-12(10-13)6-5-11(14-2)16-12/h5-6,11H,3-4,7-10H2,1-2H3 |
Clé InChI |
LRBJTMBNZLODSW-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCOC2(C1)C=CC(O2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14585569.png)

![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)










